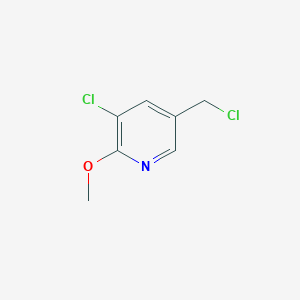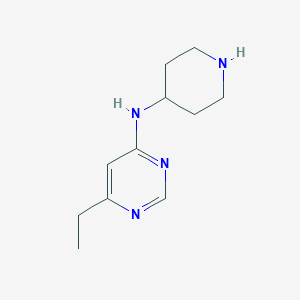
2-アミノ-N-(フラン-2-イルメチル)チアゾール-5-スルホンアミド
説明
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C8H9N3O3S2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん作用
「2-アミノ-N-(フラン-2-イルメチル)チアゾール-5-スルホンアミド」の中核構造である2-アミノチアゾール骨格は、抗がん剤開発において有望視されています。これは、ダサチニブやアルペリシブなどの臨床的に使用されている抗がん剤の一部です。 研究によると、2-アミノチアゾールの誘導体は、乳がん、白血病、肺がん、結腸がん、CNSがん、メラノーマ、卵巣がん、腎臓がん、前立腺がんなど、さまざまなヒトがん細胞株に対して強力な阻害作用を示すことが示されています 。この化合物は、薬剤耐性を低下させ、副作用を軽減する能力があるため、がん治療におけるさらなる研究に値する候補です。
抗菌活性
2-アミノチアゾールの誘導体は、顕著な抗菌性を有することが報告されています。チアゾール環の構造的多様性により、さまざまな微生物株に対抗できる化合物の開発が可能になります。 これは、「2-アミノ-N-(フラン-2-イルメチル)チアゾール-5-スルホンアミド」が、抗生物質耐性という深刻な問題に対処できる新しい抗菌剤の設計のための潜在的な骨格であることを意味します .
抗酸化作用
アミノチアゾール誘導体の抗酸化作用は、十分に実証されています。これらの化合物は、フリーラジカルスカベンジャーとして作用し、細胞を酸化ストレスから保護します。酸化ストレスは、多くの疾患の原因となる要因です。 「2-アミノ-N-(フラン-2-イルメチル)チアゾール-5-スルホンアミド」誘導体の具体的な抗酸化メカニズムと潜在的な治療用途は、有望な研究分野となる可能性があります .
抗炎症効果
炎症は、有害な刺激に対する生物学的反応であり、慢性炎症はさまざまな疾患につながる可能性があります。 2-アミノチアゾールの誘導体は、抗炎症作用を示しており、「2-アミノ-N-(フラン-2-イルメチル)チアゾール-5-スルホンアミド」が炎症性疾患の治療に有効である可能性があることを示唆しています .
抗けいれんの可能性
2-アミノチアゾール骨格は、抗けいれん効果とも関連付けられています。この構造を持つ化合物は、けいれん発作を予防または頻度を減らす可能性について研究されています。 これは、「2-アミノ-N-(フラン-2-イルメチル)チアゾール-5-スルホンアミド」が、てんかんやその他のけいれん関連疾患の治療薬として調査される可能性を開きます .
抗糖尿病活性
糖尿病は、世界的な健康問題であり、新しい治療薬の開発が常に求められています。 2-アミノチアゾールの誘導体は、抗糖尿病性を示すことが報告されており、「2-アミノ-N-(フラン-2-イルメチル)チアゾール-5-スルホンアミド」は、新しい抗糖尿病薬の開発の候補となる可能性があります .
降圧効果
高血圧は、深刻な健康問題につながる可能性のある一般的な状態です。 一部の2-アミノチアゾールの誘導体は、降圧作用があることが判明しており、「2-アミノ-N-(フラン-2-イルメチル)チアゾール-5-スルホンアミド」が、高血圧の管理において潜在的な可能性を持つことを示唆しています .
抗リーシュマニア活性
リーシュマニア症は、寄生虫が原因の病気であり、世界の一部地域では深刻な健康問題となっています。 2-アミノチアゾールの誘導体の抗リーシュマニア活性は、「2-アミノ-N-(フラン-2-イルメチル)チアゾール-5-スルホンアミド」が、この寄生虫感染症の治療に役立つ可能性があることを示唆しています .
作用機序
Target of Action
Similar compounds have been shown to inhibitBreakpoint Cluster Region-Abelson (Bcr-Abl) and Histone Deacetylase (HDAC) . These proteins play crucial roles in cell proliferation and gene expression, respectively .
Mode of Action
Compounds with similar structures have been shown to inhibit bcr-abl and hdac . Inhibition of these targets can lead to decreased cell proliferation and altered gene expression, which can have therapeutic effects in conditions such as cancer .
Biochemical Pathways
Inhibition of bcr-abl and hdac can affect multiple pathways involved in cell proliferation and gene expression . These changes can lead to cell cycle arrest and apoptosis, which are beneficial in the treatment of cancer .
Result of Action
Similar compounds have been shown to have potent antiproliferative activities against human leukemia and prostate cancer cell lines . This suggests that 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide may also have anticancer properties.
生化学分析
Biochemical Properties
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can bind to proteins involved in cell signaling pathways, modulating their function and affecting downstream signaling events .
Cellular Effects
The effects of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide on cells are diverse and profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways that promote cell growth and survival . Furthermore, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can induce apoptosis, or programmed cell death, in certain cell types, thereby reducing the viability of cancerous cells .
Molecular Mechanism
At the molecular level, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of histone deacetylases, enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression . Additionally, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can modulate the activity of kinases, thereby affecting various signaling pathways involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. Additionally, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . This compound may also accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .
Subcellular Localization
The subcellular localization of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide can influence its activity and function. This compound has been found to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, it may be targeted to specific organelles, such as the mitochondria, where it can affect cellular metabolism and energy production .
特性
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h1-3,5,11H,4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWWLHQSTMVOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)


![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488515.png)
![2-amino-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-ol](/img/structure/B1488517.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488518.png)
![1-{[(3-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488520.png)




![2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1488527.png)


